Rucaparib metabolite M309

Clinical pharmacokinetics Metabolite profiling Bioanalysis

Trace-level metabolites like M309 are difficult to source with authenticated purity. Desmethyl Rucaparib (M309) is the certified reference standard for this minor N-demethylated rucaparib metabolite, essential for LC-MS/MS method validation, impurity profiling, and ADME studies. ≥98% purity enables accurate quantitation at trace levels. Available for global shipping with full characterization data.

Molecular Formula C18H16FN3O
Molecular Weight 309.3 g/mol
CAS No. 1577983-73-3
Cat. No. B15187202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRucaparib metabolite M309
CAS1577983-73-3
Molecular FormulaC18H16FN3O
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)CN
InChIInChI=1S/C18H16FN3O/c19-12-7-14-16-13(5-6-21-18(14)23)17(22-15(16)8-12)11-3-1-10(9-20)2-4-11/h1-4,7-8,22H,5-6,9,20H2,(H,21,23)
InChIKeyWJBQAAFBYRWCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rucaparib Metabolite M309 Overview


Rucaparib metabolite M309 (CAS 1577983-73-3) is a minor phase I metabolite of the FDA-approved PARP inhibitor rucaparib, formed primarily via oxidative N-demethylation [1]. With a molecular formula of C18H16FN3O and a monoisotopic mass of 309.1277 g/mol, this N-desmethyl analog is structurally distinct from the parent drug and other metabolites, featuring an aminomethylphenyl substituent on the azepinoindolone core [2]. As a trace-level circulating component in human plasma, M309 is essential for comprehensive ADME studies, bioanalytical method validation, and impurity profiling in pharmaceutical quality control [3].

Rucaparib M309 Substitution Limitations


Substituting M309 with other rucaparib-related compounds—including the parent drug, the major metabolite M324, or other minor metabolites like M323 and M337—is scientifically invalid due to substantial differences in systemic exposure, metabolic origin, and analytical behavior. In human plasma, unchanged rucaparib accounts for 64.0% and M324 for 18.6% of circulating radioactivity, while M309 is present only in trace amounts and was not quantifiable under standard ADME study conditions [1]. In urine, the combined “other” metabolites category, which includes M309, represents just 4.25% of the radioactive peak versus 44.9% for rucaparib and 50.0% for M324 [2]. These profound quantitative disparities preclude any cross-substitution in calibration curves, recovery assessments, or impurity limit testing. Furthermore, M309 arises from a distinct N-demethylation pathway mediated by CYP1A2, CYP2D6, and CYP3A4, whereas M324 is generated via oxidative pathways involving CYP1A2 and CYP3A4 [3][4]. These divergent formation routes mean that using a different metabolite as a surrogate would introduce systematic bias in metabolic stability, DDI, and phenotyping studies.

Rucaparib M309 vs. Parent and M324


Plasma Exposure: Trace-Level Metabolite

In a clinical ADME study of six patients with advanced solid tumors receiving a single oral 600 mg dose of [14C]-rucaparib, the parent drug accounted for 64.0 ± 13.7% of the radioactive peak in pooled 0–24h plasma, and the major metabolite M324 contributed 18.6 ± 10.8%. Metabolite M309 was detected only in trace amounts and was explicitly excluded from quantitation due to insufficient signal [1]. This stark difference in systemic exposure demonstrates that M309 is a minor circulating species, while rucaparib and M324 dominate the plasma profile.

Clinical pharmacokinetics Metabolite profiling Bioanalysis

Urinary Excretion: Minor Fraction

In the same clinical ADME study, urinary excretion analysis revealed that unchanged rucaparib constituted 44.9 ± 15.6% of the urinary radioactive peak (7.59 ± 4.16% of the administered dose), and M324 contributed 50.0 ± 15.5% of the peak (7.58 ± 1.61% of the dose). The combined category of other metabolites, which includes M309, M323, M337a, M337b, M337c, and M500, accounted for only 4.25 ± 2.52% of the urinary peak and a mere 0.70 ± 0.42% of the administered dose [1]. Since M309 is one component among multiple minor metabolites in this “other” category, its individual contribution is even smaller—likely less than 1% of the urinary peak.

Renal elimination Mass balance Metabolite excretion

Fecal Excretion: Below Quantitation

Fecal excretion analysis from the same clinical study demonstrated that unchanged rucaparib accounted for 94.9 ± 4.95% of the fecal radioactive peak and 63.9 ± 8.60% of the administered dose. The major metabolite M324 contributed 5.07 ± 4.95% of the peak and 3.29 ± 3.25% of the dose. The category of other metabolites, including M309, was reported as “Trace” and was not calculated [1]. This indicates that M309 is virtually absent from the fecal elimination route, whereas the parent drug is the predominant excreted species in feces.

Biliary excretion Mass balance Fecal recovery

Metabolic Pathway: N-Demethylation

Rucaparib metabolite M309 is generated via oxidative N-demethylation, a reaction mediated by cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4 [1]. In contrast, the major circulating metabolite M324 is formed through an oxidative pathway (yielding a carboxylic acid derivative) with estimated fractional contributions from CYP1A2 (fm,CYP = 0.27) and CYP3A (fm,CYP = 0.64) in human liver microsomes [2]. The distinct reaction chemistry and enzyme involvement mean that M309 and M324 reflect different aspects of rucaparib's metabolic clearance. No quantitative data are currently available on the intrinsic clearance or formation rate of M309 relative to M324, but the pathway divergence is unequivocally established.

Drug metabolism Cytochrome P450 Metabolic phenotyping

Pharmacological Activity: Data Gap

The major metabolite M324 has been experimentally demonstrated to possess a distinct in vitro kinome profile compared to rucaparib, characterized by potent inhibition of GSK3A and PLK2 at clinically relevant concentrations [1]. In contrast, no publicly available data exist on the pharmacological activity of M309 . This absence of activity data for M309 is itself a critical piece of evidence: it underscores that the biological properties of rucaparib metabolites are not interchangeable and that M309 cannot be assumed to share the PARP inhibitory or off-target kinase activities of either the parent drug or M324.

Off-target pharmacology Kinase inhibition Metabolite activity

Rucaparib M309 Procurement Scenarios


Bioanalytical Method Validation

M309 is required as a certified reference standard to develop and validate LC-MS/MS methods for quantifying this minor metabolite in human plasma, urine, and feces. Because M309 circulates at trace levels (<4% of total drug-related material), calibration curves must be constructed using authentic M309 material; surrogate calibration using M324 or parent rucaparib is invalid due to differing ionization efficiencies, chromatographic retention, and matrix effects. Procurement of high-purity M309 (≥95%) enables accurate determination of lower limits of quantitation (LLOQ), recovery, and matrix factor assessments in accordance with FDA and EMA bioanalytical method validation guidance [1].

Impurity Profiling and Quality Control

In the manufacture of rucaparib drug substance and drug product, M309 is classified as a specified impurity that may arise from N-demethylation during synthesis or degradation. Regulatory submissions (e.g., ANDA, NDA) require identification, characterization, and control of such impurities. M309 reference standard is essential for establishing impurity specifications, performing forced degradation studies, and validating stability-indicating HPLC methods. Its distinct chromatographic and spectral properties preclude substitution with M324 or other impurities, as demonstrated by the trace-level presence of M309 in clinical excretion studies [2].

In Vitro CYP Phenotyping Studies

M309 serves as a pathway-specific marker for N-demethylation activity in human liver microsome and recombinant CYP assays. Researchers investigating the metabolic clearance of rucaparib and potential drug-drug interactions require authentic M309 to generate calibration standards and to confirm metabolite identity by retention time and MS/MS fragmentation matching. Since M324 is formed via a distinct oxidative route, M309 cannot be used interchangeably; using the correct metabolite standard ensures accurate assignment of metabolic pathways and fm,CYP values [3].

ADME Mass Balance Studies

In human ADME studies using radiolabeled or unlabeled rucaparib, comprehensive metabolite profiling requires reference standards for all circulating and excreted metabolites, including minor species like M309. Although M309 represents only a small fraction of total radioactivity, its identification and quantitation are mandatory for meeting regulatory expectations on metabolite coverage (e.g., MIST guidance). Procurement of M309 enables definitive structural confirmation and accurate radiochromatogram peak assignment, preventing misidentification that could arise from relying solely on in silico predictions or surrogate standards [4].

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